molecular formula C10H21ClO3 B14644120 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane CAS No. 52184-05-1

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane

Cat. No.: B14644120
CAS No.: 52184-05-1
M. Wt: 224.72 g/mol
InChI Key: BOLXYTYUHHXGOX-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C10H21ClO3. It is a member of the ether family, characterized by the presence of an ether functional group (R-O-R’). This compound is notable for its unique structure, which includes a butane backbone with three ethoxy groups and a terminal chloroethoxy group. Its applications span various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane typically involves the reaction of butane with 2-(2-(2-chloroethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the etherification process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment. The process includes the purification of the final product through distillation or crystallization to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)butane.

    Oxidation: Formation of carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane involves its interaction with various molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ether linkages provide stability and flexibility, allowing the compound to interact with different biological and chemical systems. The pathways involved include the formation of intermediates that can further react to produce desired products.

Comparison with Similar Compounds

    2-(2-(2-Chloroethoxy)ethoxy)ethanol: A related compound with similar ether linkages but a different terminal group.

    1,2-Bis(2-chloroethoxy)ethane: Another compound with multiple chloroethoxy groups, used in different applications.

    Triethylene glycol monochlorohydrin: Shares structural similarities but differs in the number of ethoxy groups.

Uniqueness: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is unique due to its specific arrangement of ethoxy and chloroethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

52184-05-1

Molecular Formula

C10H21ClO3

Molecular Weight

224.72 g/mol

IUPAC Name

1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane

InChI

InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3

InChI Key

BOLXYTYUHHXGOX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCCl

Origin of Product

United States

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